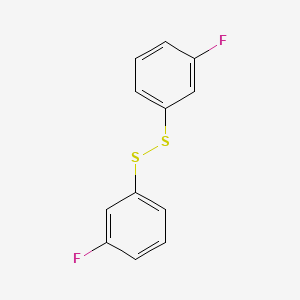

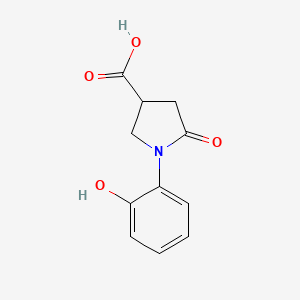

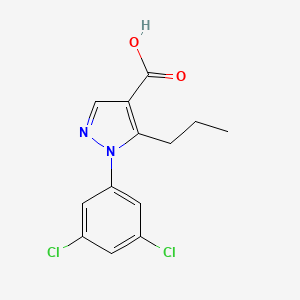

5-(2-fluorophenyl)-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Fluorophenyl)-1H-pyrazol-3-amine (FPPA) is an organic compound that has been studied extensively in recent years due to its unique properties and potential applications. It has been used as a building block in the synthesis of a variety of compounds, and its ability to interact with a variety of biological systems has made it attractive for both laboratory and industrial use.

Wissenschaftliche Forschungsanwendungen

Cancer Kinase Activity

5-(2-Fluorophenyl)-1H-pyrazol-3-amine derivatives show significant activity against important cancer kinases. A study by Abu Thaher et al. (2012) found that certain derivatives exhibited nanomolar-range activity against Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, highlighting their potential as leads in anticancer programs (Abu Thaher et al., 2012).

Structural Analysis for Synthesis Optimization

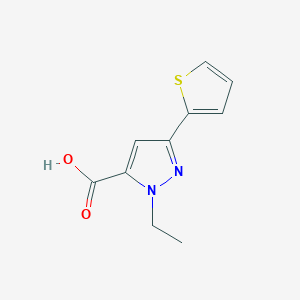

Szlachcic et al. (2020) combined X-ray diffraction measurements and DFT calculations to analyze the molecular structure of pyrazole derivatives. This study aids in understanding the high-temperature requirements for reductive cyclization of these compounds, crucial for creating substituted 1H-pyrazolo[3,4-b]quinoxalines (Szlachcic et al., 2020).

Apoptosis Induction and Anti-infective Properties

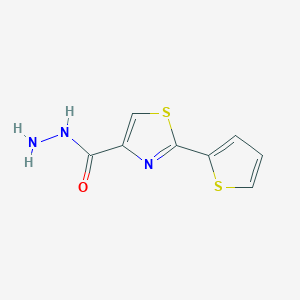

Bansal et al. (2020) reported the synthesis of thiazole clubbed pyrazole derivatives that showed promising in vitro anti-infective and cytotoxic activities. Some derivatives induced significant apoptosis in germ cells of Capra hircus, indicating their potential as anti-infective agents and apoptosis inducers (Bansal et al., 2020).

Antimicrobial Activities

Research by Ragavan et al. (2010) on novel 1,5-diaryl pyrazole derivatives, including 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, demonstrated good antibacterial and antifungal activity against a range of pathogens, indicating the potential for these compounds in antimicrobial applications (Ragavan et al., 2010).

Dual Antagonist Synthesis

LiangJimmy et al. (2011) developed an efficient route to synthesize a potent 5HT7/5HT2 dual antagonist, highlighting the utility of pyrazole derivatives in synthesizing dual-action drugs (LiangJimmy et al., 2011).

Crystal Structure Analysis

The crystal structure of various pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was characterized by Loh et al. (2013), providing valuable insights into the structural aspects of these molecules (Loh et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s plausible that the compound interacts with its targets in a manner similar to other aromatic compounds, leading to changes in the biological activities of the targets .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

It is metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 .

Result of Action

It’s plausible that the compound leads to changes in the biological activities of its targets, potentially resulting in diverse biological effects .

Eigenschaften

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDWZILWJQGLPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395285 |

Source

|

| Record name | 5-(2-fluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502132-86-7 |

Source

|

| Record name | 5-(2-fluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1333896.png)

![(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3-buten-2-one](/img/structure/B1333902.png)